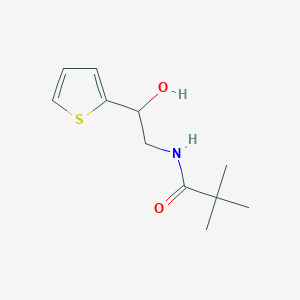

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

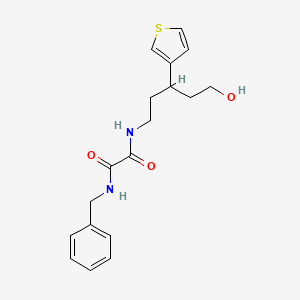

“N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide” is a chemical compound that is part of the fentanyl analogues . It is also known as beta-Hydroxythiofentanyl . This compound is a synthetic opioid .

Synthesis Analysis

The synthesis of “this compound” and its derivatives involves the splicing of the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds were identified through 1H NMR, 13C NMR, and HRMS spectra .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . The compound has a molecular formula of C20H26N2O2S .

Chemical Reactions Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . Some typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research in chemical synthesis demonstrates the diverse reactivity of similar compounds, highlighting methodologies for achieving selective lithiation, a critical step in functionalizing molecules for further chemical transformations. The studies explore conditions under which specific sites on a molecule are preferentially activated towards lithiation, leading to various substitution patterns essential for synthesizing complex molecules. For example, the variations in the site of lithiation of N-[2-(4-Methoxyphenyl)ethyl]pivalamide and related derivatives showcase the nuanced reactivity that can be leveraged for synthesizing a broad range of chemical entities (Smith, El‐Hiti, & Alshammari, 2012).

Biological Activity and Medicinal Chemistry

The compound and its analogs have been investigated for their biological activities, revealing potential applications in drug discovery. For instance, the synthesis and biological evaluation of new cycloalkylthiophene-Schiff bases and their metal complexes have shown significant antibacterial and antifungal activities (Altundas, Sarı, Çolak, & Öğütcü, 2010). These findings underscore the importance of structural modifications in enhancing the therapeutic potential of chemical compounds.

Advanced Materials and Chemical Engineering

The research into the complexation behavior of uranium and thorium with N,N-dialkyl amides, including analogs of the compound , highlights the relevance of such molecules in the nuclear fuel cycle and environmental remediation efforts. The studies provide insight into how modifications at the molecular level can influence the extraction and binding efficiency of metal ions, a critical consideration in the design of new materials for nuclear waste management (Verma et al., 2014).

Future Directions

The future directions for “N-(2-hydroxy-2-(thiophen-2-yl)ethyl)pivalamide” and its derivatives could involve further structural optimization . For instance, one of the derivatives, compound 4f, has been identified as a promising fungicide candidate against cucumber downy mildew . Further development and testing of this compound could be a potential future direction .

properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-11(2,3)10(14)12-7-8(13)9-5-4-6-15-9/h4-6,8,13H,7H2,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKPUTLAYYMDTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CC=CS1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2777568.png)

![1-[2-(2,4-Difluoro-6-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2777570.png)

![N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2777581.png)

![1-[5-acetyl-6-(3-nitrophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2777583.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2777585.png)